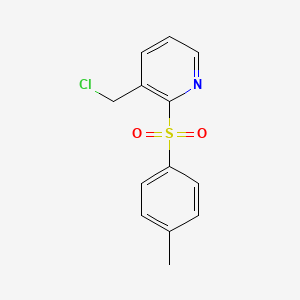

3-(chloromethyl)-2-tosylpyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-(chloromethyl)-2-(4-methylphenyl)sulfonylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2S/c1-10-4-6-12(7-5-10)18(16,17)13-11(9-14)3-2-8-15-13/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVAYLYXKJKTVGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC=N2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 3 Chloromethyl 2 Tosylpyridine

Nucleophilic Substitution Reactions Involving the Chloromethyl Group

The chloromethyl group at the 3-position of the pyridine (B92270) ring is a key site for nucleophilic attack. The electron-withdrawing nature of the adjacent tosyl group and the pyridine nitrogen influences the reactivity of this site.

Mechanistic Investigations of SN1 and SN2 Pathways with the Chemical Compound

Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular). libretexts.org The SN1 mechanism is a two-step process involving the formation of a carbocation intermediate, while the SN2 reaction is a single, concerted step where the nucleophile attacks as the leaving group departs. libretexts.orglibretexts.org

The rate of an SN1 reaction is dependent only on the concentration of the substrate, making it a first-order reaction. libretexts.org In contrast, the rate of an SN2 reaction depends on the concentrations of both the substrate and the nucleophile, resulting in a second-order reaction. libretexts.org The structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent all play crucial roles in determining which pathway is favored. utexas.edu For instance, SN2 reactions are characterized by a backside attack of the nucleophile, leading to an inversion of stereochemistry at the reaction center. libretexts.org

In the context of 3-(chloromethyl)-2-tosylpyridine, the primary nature of the carbon bearing the chlorine atom would typically suggest a preference for the SN2 pathway. However, the potential for resonance stabilization of a carbocation intermediate by the pyridine ring could introduce SN1 character. Detailed kinetic studies are often required to elucidate the precise mechanism. Such studies would involve systematically varying the concentrations of the nucleophile and substrate and observing the effect on the reaction rate. rsc.org

Scope of Nucleophiles and Substrate Generality

A wide array of nucleophiles can be employed to displace the chloride in this compound, demonstrating the versatility of this substrate in synthetic chemistry.

| Nucleophile Category | Specific Examples |

| Oxygen Nucleophiles | Hydroxide, alkoxides, carboxylates |

| Nitrogen Nucleophiles | Amines (primary, secondary), anilines, azides |

| Sulfur Nucleophiles | Thiolates, thiocyanate |

| Carbon Nucleophiles | Cyanide, enolates |

The generality of the substrate extends to various derivatives where substituents on the pyridine ring or the tosyl group can be altered. These modifications can fine-tune the reactivity of the chloromethyl group, either enhancing or diminishing its susceptibility to nucleophilic attack. For example, electron-donating groups on the pyridine ring might decrease the electrophilicity of the benzylic carbon, slowing down the substitution, while electron-withdrawing groups would have the opposite effect.

Regioselectivity and Stereochemical Outcomes in Substitution Processes

In reactions involving this compound, nucleophilic attack is highly regioselective, occurring exclusively at the chloromethyl carbon. This is due to the good leaving group ability of the chloride ion and the electrophilic nature of the adjacent carbon. Nucleophilic aromatic substitution, a reaction common for halopyridines, generally requires more forcing conditions or specific activation, such as the presence of strong electron-withdrawing groups at the ortho and para positions to the leaving group. nih.govyoutube.com

When the substitution occurs at a chiral center, the stereochemical outcome is a critical aspect. For an SN2 reaction, a complete inversion of configuration is expected. libretexts.org If an SN1 mechanism were to operate, it would proceed through a planar carbocation, leading to a racemic mixture of products. libretexts.org Given that the carbon of the chloromethyl group in the parent compound is not a stereocenter, this aspect becomes relevant when using chiral nucleophiles or in subsequent transformations of the product.

Intramolecular Nucleophilic Cyclizations

Derivatives of this compound bearing a nucleophilic moiety elsewhere in the molecule can undergo intramolecular cyclization to form fused ring systems. This process is a powerful strategy for the synthesis of complex heterocyclic structures. tcichemicals.combeilstein-journals.org The success of such cyclizations depends on factors like the length and flexibility of the tether connecting the nucleophile and the electrophilic center, which influences the stability of the forming ring (typically 5- or 6-membered rings are favored).

For example, a derivative with a hydroxyl or amino group appropriately positioned on a side chain attached to the pyridine ring could cyclize to form a fused ether or amine, respectively. These intramolecular reactions are often more efficient than their intermolecular counterparts due to entropic advantages. libretexts.org

Organometallic Chemistry and Transition Metal-Catalyzed Transformations

The halogenated nature of this compound makes it a suitable substrate for various transition metal-catalyzed cross-coupling reactions, particularly those involving palladium.

Palladium-Catalyzed Cross-Coupling Reactions Utilizing the Chemical Compound

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com While the primary application often involves aryl or vinyl halides, the reactivity of the chloromethyl group can also be harnessed in certain coupling processes.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. researchgate.nettcichemicals.com While typically applied to sp²-hybridized carbons, variations for sp³-hybridized carbons exist. For this compound, the focus is generally on the coupling at the halogenated positions of the pyridine ring itself, such as in 2-chloropyridine (B119429) or 3-bromopyridine (B30812) derivatives. nih.govnih.gov The reaction of 2,3,5-trichloropyridine (B95902) with arylboronic acids, for instance, has been shown to proceed efficiently in the presence of palladium acetate (B1210297) without a ligand in an aqueous medium. nih.gov

A typical catalytic cycle for a Suzuki-Miyaura reaction involves the oxidative addition of the palladium(0) catalyst to the halide, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

Heck Reaction:

The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgyoutube.com The reaction generally shows high trans selectivity. organic-chemistry.org The catalytic cycle involves oxidative addition of the palladium(0) to the halide, migratory insertion of the alkene, and a β-hydride elimination step. libretexts.org While the classic Heck reaction utilizes aryl or vinyl halides, intramolecular versions of the reaction have proven to be highly efficient for constructing cyclic structures. libretexts.orgyoutube.com

The following table summarizes key palladium catalysts and conditions often employed in cross-coupling reactions relevant to pyridine-containing substrates.

| Catalyst System | Base | Solvent | Reaction Type Application |

| Pd(OAc)₂ / PPh₃ | Na₂CO₃, K₂CO₃ | DMF, Toluene (B28343), Water | Suzuki, Heck nih.govyoutube.com |

| Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | Suzuki nih.gov |

| PdCl₂(PPh₃)₂ | - | - | Suzuki, Heck, Sonogashira, Negishi sigmaaldrich.com |

| RuPhos & BrettPhos Pre-catalysts | LiHMDS | - | C-N Cross-Coupling nih.gov |

The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions and is often determined empirically for a specific substrate. beilstein-journals.orgresearchgate.net

Other Metal-Catalyzed Bond-Forming Reactions (e.g., Ni, Rh-catalyzed)

Beyond palladium, other transition metals like nickel and rhodium are effective catalysts for cross-coupling and other bond-forming reactions.

Nickel-catalyzed reactions are particularly advantageous for coupling reactions involving C-O based leaving groups like tosylates and for cross-electrophile couplings. researchgate.netrsc.org Nickel catalysts are often cheaper than their palladium counterparts and can exhibit different reactivity and selectivity. mdpi.com For instance, nickel-catalyzed cross-electrophile coupling allows for the reaction between two different electrophiles, such as a pyridyl chloride and an alkyl bromide, in the presence of a reducing agent like manganese metal. nih.govnih.gov This approach avoids the need for pre-formed organometallic reagents.

Rhodium-catalyzed reactions are known to facilitate a variety of transformations, including C-H activation and annulation reactions. snnu.edu.cnnih.gov Rhodium catalysts can be used to synthesize substituted pyridines from α,β-unsaturated ketoximes and alkynes. snnu.edu.cn While direct application to this compound is less common, rhodium catalysis offers potential pathways for more complex transformations involving the pyridine core or its substituents. nih.govmdpi.com

Mechanistic Insights into Organometallic Intermediates and Catalytic Cycles

The mechanisms of the aforementioned palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Negishi, Stille) share a common catalytic cycle. youtube.comyoutube.comyoutube.com Understanding this cycle is crucial for optimizing reaction conditions.

The generally accepted catalytic cycle consists of three primary steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-electrophile bond (e.g., C-OTs or C-Cl) of the substrate. This step oxidizes the palladium from its 0 state to the +2 state, forming a square planar Pd(II) intermediate. youtube.comyoutube.com For pyridyl substrates, the initial coordination of the pyridine nitrogen to the metal center can influence the rate and success of this step. rsc.org

Transmetalation (for Suzuki, Negishi, Stille): The organometallic nucleophile (e.g., organoboron, -zinc, or -tin) exchanges its organic group with the leaving group (e.g., tosylate) on the Pd(II) center. This step forms a diorganopalladium(II) intermediate. A base is often required in the Suzuki reaction to form a more nucleophilic "ate" complex from the organoboron species. researchgate.net

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle. youtube.comyoutube.com This final step is often the rate-determining step and can be influenced by the steric and electronic properties of the ligands on the palladium.

In the Heck reaction , the transmetalation step is replaced by migratory insertion of an alkene into the Pd-C bond, followed by a β-hydride elimination step to form the product and a palladium-hydride species, which then undergoes reductive elimination to regenerate the Pd(0) catalyst. numberanalytics.com

The stability and reactivity of the organometallic intermediates, such as the initial oxidative addition complex and the diorganopalladium species, are heavily influenced by the ligands bound to the metal center. acs.orgresearchgate.net

Reactions Involving the Pyridine Heterocycle

The pyridine ring itself is a key functional component of the molecule. Its reactivity is influenced by the electron-withdrawing nature of the nitrogen atom and the substituents at the C2 and C3 positions. The nitrogen atom possesses a lone pair of electrons, making it basic and nucleophilic. It can be protonated by acids or alkylated to form pyridinium (B92312) salts. This property also allows it to act as a ligand, coordinating to metal centers, which can sometimes inhibit catalysis but can also be exploited for directing chemical reactions. researchgate.netrsc.org The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, although the existing substituents would direct any incoming nucleophiles to specific positions.

Electrophilic Aromatic Substitution Reactions on the Pyridine Core

Electrophilic Aromatic Substitution (EAS) on the pyridine ring is a challenging transformation due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. pitt.edumasterorganicchemistry.comyoutube.com This inherent lack of reactivity is further intensified in this compound by the presence of two additional electron-withdrawing groups.

The tosyl group at the C-2 position is strongly deactivating, while the chloromethyl group at the C-3 position exerts a weaker deactivating effect. The nitrogen atom itself significantly reduces the electron density at the C-2, C-4, and C-6 positions (ortho and para). Consequently, the pyridine core of this molecule is highly electron-deficient and generally resistant to EAS reactions. masterorganicchemistry.comlibretexts.org

Should a reaction with a potent electrophile be forced under harsh conditions, the substitution would be predicted to occur at the least deactivated position. An analysis of the electronic effects of the substituents provides insight into the likely regiochemical outcome.

C-4 Position: Deactivated by the para-nitrogen atom.

C-5 Position: This position is meta to the ring nitrogen and the C-2 tosyl group, making it the least electronically deactivated site on the ring.

C-6 Position: Deactivated by the ortho-nitrogen atom.

Therefore, any successful electrophilic attack would be directed to the C-5 position. It is also noteworthy that EAS reactions on pyridine can be facilitated by prior N-oxidation, which increases the electron density of the ring, though this transforms the starting material into a different chemical entity. youtube.com

| Position on Pyridine Ring | Influence of Nitrogen Atom | Influence of 2-Tosyl Group | Influence of 3-Chloromethyl Group | Overall Predicted Reactivity |

|---|---|---|---|---|

| C-4 | Strongly Deactivating (para) | Weakly Deactivating (meta) | Weakly Deactivating (ortho) | Highly Deactivated |

| C-5 | Weakly Deactivating (meta) | Weakly Deactivating (meta) | Weakly Deactivating (meta) | Least Deactivated Site |

| C-6 | Strongly Deactivating (ortho) | N/A | N/A | Highly Deactivated |

Potential for Ring Opening and Rearrangement Reactions

The structural features of this compound suggest a potential for undergoing ring-opening or rearrangement reactions under specific chemical conditions, although such transformations are not widely reported for this specific molecule. The presence of the electron-withdrawing tosyl group can activate the pyridine ring towards nucleophilic attack, which could initiate a cascade leading to ring cleavage.

N-sulfonylated heterocyclic systems, such as N-tosyl aziridines, are known to undergo regioselective ring-opening reactions when treated with nucleophiles. rsc.org This reactivity is driven by the ability of the sulfonyl group to stabilize a negative charge and act as a good leaving group. By analogy, a potent nucleophile could potentially attack the pyridine ring of this compound, leading to a ring-opened intermediate.

Rearrangement reactions are also a possibility. The Boekelheide reaction, for instance, is a well-known rearrangement of α-picoline-N-oxides into hydroxymethylpyridines, proceeding through a [3.3]-sigmatropic rearrangement. wikipedia.org While this compound does not fit the substrate requirements for a classic Boekelheide reaction, other complex rearrangements initiated by nucleophilic attack, such as those observed in reactions of substituted pyridazines with benzynes, demonstrate that pyridine rings can be induced to undergo significant structural changes. nih.gov The chloromethyl group provides a reactive handle for intramolecular reactions if it is first converted to a nucleophilic or organometallic species, which could then attack the pyridine ring, potentially triggering a rearrangement.

Functionalization of the Tosyl Group

The tosyl group in this compound is not merely a static substituent; it can be a site for further chemical transformations, either through modification of the sulfonyl moiety itself or through its complete removal.

Transformations of the Sulfonyl Moiety

The sulfonyl group is generally characterized by its high stability. However, specific reagents can effect its transformation. For instance, heterocyclic allylsulfones have been shown to function as latent sulfinate reagents, indicating that the sulfonyl group can be deallylated and participate in further reactions. acs.org While not an allylsulfone, this reactivity highlights that the sulfur(VI) center is not entirely inert. Thiosulfonylation reactions, which involve the formation and cleavage of S–SO₂ bonds, represent another pathway for modifying the sulfonyl moiety. acs.org Reductive processes could potentially reduce the sulfonyl group to a sulfinyl or thioether group, significantly altering the electronic properties of the C-2 substituent.

Cleavage or Modification Strategies

The cleavage of the C-S bond between the pyridine ring and the tosyl group is a synthetically valuable transformation, as it allows for the introduction of other functional groups at the C-2 position. The tosyl group acts as an excellent leaving group in various substitution reactions. wikipedia.org

Several strategies have been developed for the cleavage of aryl-sulfonyl bonds:

Nickel-Catalyzed Cross-Coupling: A notable method involves the Ni(II)-catalyzed replacement of the tosyl group in pyridines. This approach allows for the substitution of the tosyl group with a variety of other functionalities, such as phosphorus-containing groups, providing a route to novel pyridine derivatives. researchgate.net

Reductive Cleavage: The tosyl group can be removed under reductive conditions. Reagents such as sodium naphthalenide are effective in cleaving sulfonyl groups from heterocyclic systems. fiu.edu A classic method for the cleavage of tosylamides involves the use of sodium in liquid ammonia, which could potentially be adapted for this substrate. acs.org

Desulfinylative Cross-Coupling: In some contexts, the sulfonyl group can be removed as part of a cross-coupling reaction. This process, known as desulfinylative coupling, typically involves a palladium catalyst and results in the formation of a new carbon-carbon bond at the position of the original sulfonyl group. acs.org

These cleavage strategies transform the tosyl group from a deactivating substituent into a versatile handle for the further functionalization of the pyridine ring.

| Cleavage Method | Typical Reagents | Reaction Type | Outcome | Reference |

|---|---|---|---|---|

| Nickel-Catalyzed Substitution | Ni(II) catalyst, Ligands, Reducing Agent | Cross-Coupling | Replacement of tosyl group with other functionalities (e.g., P(O)R₂) | researchgate.net |

| Reductive Cleavage | Sodium naphthalenide or Sodium in liquid ammonia | Reduction | Complete removal of the tosyl group, replaced by hydrogen | fiu.eduacs.org |

| Desulfinylative Coupling | Palladium catalyst, Aryl halide | Cross-Coupling | Replacement of tosyl group with an aryl or heteroaryl group | acs.org |

Application of 3 Chloromethyl 2 Tosylpyridine As a Key Synthetic Intermediate

Role in the Synthesis of Advanced Pharmaceutical Intermediates and Agrochemicals

Pyridine (B92270) derivatives are crucial in the pharmaceutical and agrochemical industries. nih.govagropages.com Many commercial products contain a pyridine ring as a core structural motif. nih.gov The compound 3-(chloromethyl)-2-tosylpyridine can serve as a key intermediate in the synthesis of these valuable products. For example, the introduction of a trifluoromethyl group, a common feature in many modern agrochemicals, can be facilitated by reactions involving precursors like this compound. nih.gov The ability to further functionalize the pyridine ring makes this intermediate highly valuable for creating a library of potential drug candidates and agrochemicals.

Table 2: Examples of Pyridine-Based Agrochemicals and Pharmaceuticals

| Compound Class | Example | Application | Reference(s) |

| Fungicide | Picoxystrobin | Agriculture | agropages.com |

| Insecticide | Imidacloprid | Agriculture | agropages.com |

| Herbicide | Flazasulfuron | Agriculture | agropages.com |

| Proton Pump Inhibitor | Pantoprazole | Pharmaceutical | nih.gov |

| Antipsychotic | Risperidone | Pharmaceutical | nih.gov |

This table is interactive. Click on the headers to sort.

Contributions to Target-Oriented Synthesis and Medicinal Chemistry Building Blocks

Target-oriented synthesis aims to create specific molecules with desired biological activities. The versatility of this compound makes it an important building block in medicinal chemistry. Its ability to undergo various transformations allows for the systematic modification of a lead compound to optimize its pharmacological properties. For example, the chloromethyl group can be displaced by a wide range of nucleophiles, introducing diverse functional groups into the molecule. The tosyl group, being a good leaving group, can also be substituted, further expanding the synthetic possibilities. This flexibility is crucial for developing new therapeutic agents. nih.gov

Mechanistic and Theoretical Studies on 3 Chloromethyl 2 Tosylpyridine Reactivity

Computational Chemistry and Quantum Mechanical Investigations

Computational chemistry serves as a powerful tool for probing the intricate details of chemical reactivity. For pyridine (B92270) derivatives, quantum mechanical methods, particularly Density Functional Theory (DFT), provide significant insights into their electronic structure and reaction dynamics. nih.govresearchgate.net

DFT calculations are instrumental in mapping the potential energy surfaces of reactions involving 3-(chloromethyl)-2-tosylpyridine. By calculating the energies of reactants, products, and transition states, chemists can determine the most probable reaction pathways. For instance, studies on similar 3-halopyridines have used DFT at the B3LYP/6-311++G(d,p) level to investigate molecular structures and energies. researchgate.net Such calculations can elucidate the energetics of nucleophilic substitution at the chloromethyl group, comparing the activation barriers for different nucleophiles or solvent systems.

Hypothetical DFT Data for a Nucleophilic Substitution Reaction

| Parameter | Pathway A (SN2) | Pathway B (SN1) |

|---|---|---|

| Transition State Energy (kcal/mol) | +25.4 | +35.2 |

| Reaction Enthalpy (kcal/mol) | -15.8 | -15.8 |

| Key Bond Distance (Å) in TS | C-Cl: 2.15, C-Nu: 2.20 | C-Cl: 2.85 |

This interactive table represents hypothetical data to illustrate the typical output of DFT studies in comparing reaction pathways.

Computational models are critical for explaining and predicting the selectivity of reactions. In the case of this compound, which possesses multiple reactive sites, these models can predict whether a reagent will interact with the chloromethyl group, the pyridine ring, or the tosyl group. By analyzing factors like frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps, researchers can rationalize why a particular regioisomer is the major product. researchgate.net For chiral products, computational models can also predict which stereoisomer will be preferentially formed.

By leveraging data from DFT and other computational methods, it is possible to build predictive models for the reactivity of this compound. These models can forecast how changes in substrate structure, reagent type, or reaction conditions will influence the speed and selectivity of a transformation. For example, theoretical studies on various pyridine derivatives have successfully correlated calculated properties, like heats of formation and detonation properties, with experimental outcomes. researchgate.net

Spectroscopic Characterization of Transient Intermediates

The direct observation of short-lived reaction intermediates is challenging but provides definitive proof of a proposed mechanism. Advanced spectroscopic techniques are employed to detect and characterize these transient species. For reactions involving pyridine derivatives, methods like electrospray ionization-mass spectrometry (ESI-MS) have been used to monitor reactions and identify intermediates. nih.gov In the study of gas-phase reactions of radicals with pyrrole (B145914) to form pyridine, techniques such as multiplexed photoionization mass spectrometry have been successfully utilized to identify the products and support a ring-expansion mechanism. rsc.org For a reaction involving this compound, time-resolved NMR or flow-based IR spectroscopy could potentially be used to observe intermediates like a carbocation (in an SN1-type mechanism) or a transient complex.

In Silico Modeling for Reaction Design and Optimization

In silico modeling extends beyond theoretical understanding to the practical design and optimization of chemical reactions. bath.ac.uk By simulating a reaction computationally, researchers can screen numerous catalysts, solvents, and temperature profiles without extensive laboratory work. This approach accelerates the development of efficient synthetic routes. For example, molecular modeling has been used to complement experimental results in the evaluation of new pyridine derivatives. nih.gov Insights from theoretical calculations on related systems suggest that understanding the role of intermediates, such as distonic radical cations, can lead to the development of novel synthetic methods for creating polysubstituted pyridines. bath.ac.uk

Advanced Analytical Techniques for Reaction Monitoring and Product Characterization

A suite of advanced analytical methods is essential for monitoring the progress of reactions and unambiguously characterizing the final products. These techniques provide crucial data on reaction conversion, yield, purity, and structure.

| Analytical Technique | Application in Synthesis | Information Provided |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Monitoring reaction conversion; identifying products and byproducts. mdpi.commdpi.com | Molecular weight and fragmentation pattern for structural elucidation. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirming the structure of the final product; quantitative analysis (qNMR). mdpi.commdpi.com | Detailed information on the molecular skeleton (1H, 13C). |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Monitoring the appearance/disappearance of functional groups. mdpi.com | Confirmation of functional group transformations (e.g., loss of -OH, formation of C-Cl bond). mdpi.com |

| High-Performance Liquid Chromatography (HPLC) | Assessing product purity; separating components of a mixture. cdc.gov | Retention time for identification and peak area for quantification. |

| Electrospray Ionization-Mass Spectrometry (ESI-MS) | Monitoring reaction progress, especially for polar/ionic species. nih.gov | Molecular weight of species in solution, including intermediates. |

The synthesis of related compounds like 2-bromo-6-chloromethylpyridine from 2,6-dibromopyridine (B144722) has been effectively monitored using GC-MS, 1H-NMR, 13C-NMR, and FT-IR to ensure the complete conversion of starting materials and to confirm the identity of the desired product without the formation of unwanted side products. mdpi.com Similarly, techniques like HPLC are standard for analyzing pyridine compounds in various matrices. cdc.gov

Q & A

Q. What are the standard synthetic routes for preparing 3-(chloromethyl)-2-tosylpyridine, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis typically involves tosylation of a pyridine precursor followed by chloromethylation. Key reagents include tosyl chloride (TsCl) for sulfonylation under basic conditions (e.g., pyridine or triethylamine) and chloromethylation agents like paraformaldehyde/HCl .

- Example Protocol :

- Step 1 : Tosylation of 3-hydroxymethylpyridine using TsCl in dichloromethane (DCM) with catalytic DMAP at 0–5°C for 4 hours.

- Step 2 : Chlorination via reaction with thionyl chloride (SOCl₂) or HCl gas in anhydrous conditions.

- Optimization Tips :

Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:3). Adjust stoichiometry of TsCl (1.2–1.5 equiv) to minimize di-tosylated byproducts .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 2.45 (s, 3H, Ts methyl), δ 4.85 (s, 2H, CH₂Cl), and aromatic protons at δ 7.3–8.5 .

- X-ray Crystallography : Resolves intermolecular interactions (e.g., Cl⋯π or hydrogen bonds). For example, Cl⋯Cl interactions (3.2–3.3 Å) may stabilize crystal packing .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.

Q. What are the common nucleophilic substitution reactions involving the chloromethyl group?

- Methodological Answer : The chloromethyl group undergoes SN2 reactions with nucleophiles like azides, amines, or thiols:

- Azide Substitution : React with NaN₃ in DMF at 60°C to yield 3-azidomethyl derivatives .

- Amination : Use primary amines (e.g., benzylamine) in THF with K₂CO₃ as base. Monitor by HPLC for secondary amine formation.

Advanced Research Questions

Q. How can researchers address contradictions in solubility and stability data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from:

- Crystallinity vs. Amorphous Forms : Use DSC/TGA to assess thermal stability. Hydrochloride salts (e.g., 3-(chloromethyl)-pyridine·HCl) show enhanced stability in polar solvents .

- pH-Dependent Degradation : Conduct accelerated stability studies (40°C/75% RH) in buffered solutions (pH 1–10). Hydrolysis of the tosyl group is prevalent under basic conditions (pH >9) .

Q. What strategies optimize coupling reactions (e.g., Suzuki-Miyaura) for this compound in complex heterocyclic systems?

- Methodological Answer :

- Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 for sterically hindered systems. Use 5 mol% catalyst loading in dioxane/H₂O (4:1) at 80°C .

- Protecting Groups : Temporarily protect the chloromethyl group with TMS-Cl to prevent side reactions. Deprotect post-coupling with TBAF .

- Yield Improvement : Pre-activate boronic acids with K₂CO₃ and degas solvents to suppress homocoupling.

Q. How does this compound serve as a precursor in targeted drug discovery, particularly for kinase inhibitors?

- Methodological Answer :

- Scaffold Functionalization : The tosyl group acts as a leaving group for installing pharmacophores (e.g., sulfonamides). The chloromethyl group enables conjugation to biomolecules via click chemistry .

- Case Study : In JAK2 inhibitor synthesis, the chloromethyl group is replaced with a pyrazolo[3,4-b]pyridine moiety via CuAAC (copper-catalyzed azide-alkyne cycloaddition) .

- Biological Testing : Assess IC₅₀ values using kinase assays (e.g., ADP-Glo™) and validate binding via X-ray co-crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.